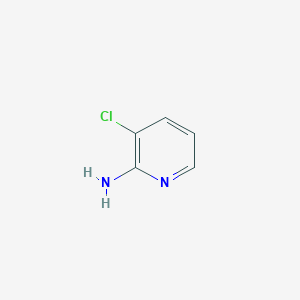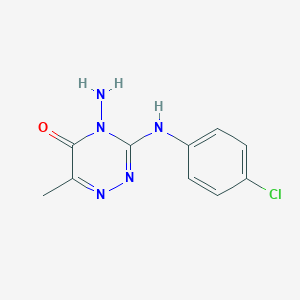
2-アミノ-3-クロロピリジン
概要
説明
Synthesis Analysis
2-Amino-3-chloropyridine can be produced by selective hydrolysis of corresponding 2-amino-3,5-dihalopyridines . Another method involves the conversion of a 3,5-dihalogenopyridine with sodium ethylate into a 3-ethoxy-5-halogenopyridine, which is then converted into a 3-hydroxy-5-halogenopyridine. An amino group is then introduced in the 2-position by reaction with sodium amide .Molecular Structure Analysis
The molecular structure of 2-Amino-3-chloropyridine consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and one chlorine atom. The compound has a density of 1.3±0.1 g/cm3 .Chemical Reactions Analysis
2-Chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that 2-Amino-3-chloropyridine might undergo similar reactions.Physical And Chemical Properties Analysis
2-Amino-3-chloropyridine is a solid with a molecular weight of 128.56. It has a density of 1.3±0.1 g/cm3 and a boiling point of 207.0±20.0 °C at 760 mmHg .作用機序
2-Amino-3-chloropyridine acts as a catalyst in various reactions due to its ability to form hydrogen bonds with other molecules. It can form hydrogen bonds with both nitrogen and oxygen atoms. This allows 2-Amino-3-chloropyridine to act as a bridge between molecules, allowing them to react with each other. This is known as the catalytic mechanism of 2-Amino-3-chloropyridine.
Biochemical and Physiological Effects
2-Amino-3-chloropyridine has a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels, which can have a number of effects on the body. 2-Amino-3-chloropyridine has also been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This can lead to a decrease in inflammation.
実験室実験の利点と制限
2-Amino-3-chloropyridine is a useful reagent in laboratory experiments due to its ability to act as a catalyst in various reactions. It is also relatively inexpensive and easy to obtain. However, it has some limitations. For example, it is sensitive to light and air and can be easily degraded. Additionally, it can react with other compounds, leading to the formation of undesirable by-products.
将来の方向性
In the future, 2-Amino-3-chloropyridine could be used in the development of new drugs and agrochemicals. It could also be used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and biochemistry. Additionally, 2-Amino-3-chloropyridine could be used in the development of new catalysts for various reactions. Finally, it could be used in the development of new ways to detect and measure levels of acetylcholine and prostaglandins in the body.
科学的研究の応用
医薬品中間体
2-アミノ-3-クロロピリジンは、様々な医薬品化合物の合成における重要な中間体として役立ちます。 抗ヒスタミン薬、抗炎症薬、鎮静剤などのピリジン系医薬品の製造に使用されます .
農薬合成
この化合物は、農薬部門においても重要であり、殺菌剤や殺虫剤の製造に使用され、植物保護と作物の収量増加に貢献しています .
有機合成
有機化学では、2-アミノ-3-クロロピリジンは、その反応性と構造モチーフのために、複雑な分子の構築のための貴重なビルディングブロックです .
パラジウム触媒反応
パラジウム触媒によるシアン化反応において基質として作用し、様々な有機化合物の製造に重要です .
遺伝毒性不純物分析
この化合物は、分析化学においても重要であり、医薬品中に検出および定量する必要がある遺伝毒性不純物となる可能性があります .
抗がん研究
2-アミノ-3-クロロピリジンの誘導体は、抗がん作用の可能性について研究が進められており、いくつかの癌細胞株に対して抗増殖活性を示し、有望視されています .
Safety and Hazards
2-Amino-3-chloropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, it is recommended to wash with plenty of water. If inhaled, the victim should be moved to fresh air .
生化学分析
Biochemical Properties
It is known that the compound is involved in the synthesis of certain pharmaceuticals
Cellular Effects
It has been found to have the highest relative toxicity to zebrafish embryo development, followed by impurity B and zopiclone . The malformation rate and mortality of embryos were concentration-dependent .
Temporal Effects in Laboratory Settings
It is known that the content of 2-Amino-3-chloropyridine increases with the increase in the solution storage time .
Dosage Effects in Animal Models
In animal models, specifically zebrafish embryos, the effects of 2-Amino-3-chloropyridine vary with different dosages . The malformation rate and mortality of embryos were found to be concentration-dependent .
Metabolic Pathways
It is known that the compound is used in the synthesis of certain pharmaceuticals .
特性
IUPAC Name |
3-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJPBQGRCNJYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351203 | |
| Record name | 2-Amino-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39620-04-7 | |
| Record name | 2-Amino-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Amino-3-chloropyridine interact with FAAH and what are the downstream effects of this interaction?
A: 2-Amino-3-chloropyridine acts as a non-competitive inhibitor of FAAH. [] Instead of directly competing with the enzyme's natural substrate, anandamide (AEA), it binds to an allosteric site on the enzyme. [] This binding prevents AEA from adopting the conformation required for hydrolysis within the active site. [] Consequently, FAAH activity is inhibited, leading to increased levels of AEA, an endocannabinoid involved in pain and inflammation modulation. []
Q2: Can you elaborate on the use of computational chemistry in understanding the inhibitory mechanism of 2-Amino-3-chloropyridine on FAAH?
A: Researchers have employed various computational techniques to elucidate the molecular basis of 2-Amino-3-chloropyridine's inhibitory action on FAAH. [] Molecular dynamics simulations provided insights into the compound's binding mode within the enzyme's allosteric site. [] Thermodynamic integration calculations helped quantify the binding affinity and energetic contributions involved in the interaction. [] Furthermore, QM-MM/GBSA calculations offered a detailed understanding of the influence of 2-Amino-3-chloropyridine binding on the conformational dynamics of the active site, explaining its interference with AEA's ability to achieve its pro-active conformation. []
Q3: Besides its role in FAAH inhibition, has 2-Amino-3-chloropyridine been explored as a substrate for any enzymatic reactions?
A: Yes, research indicates that 2-Amino-3-chloropyridine can be generated through an enzymatic halogenation reaction. [, ] Chloroperoxidase (CPO) from the mold Caldariomyces fumago, in the presence of potassium chloride and hydrogen peroxide, catalyzes the regioselective chlorination of 2-Aminopyridine to produce 2-Amino-3-chloropyridine. [, ] This enzymatic approach offers a potentially milder and more environmentally friendly alternative to conventional chemical synthesis methods. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)






![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)


